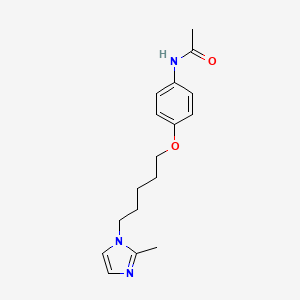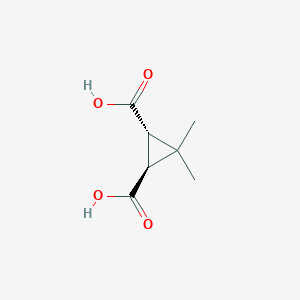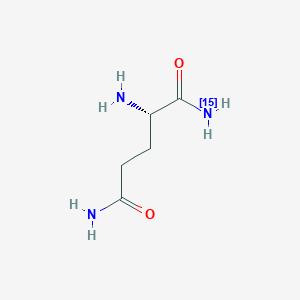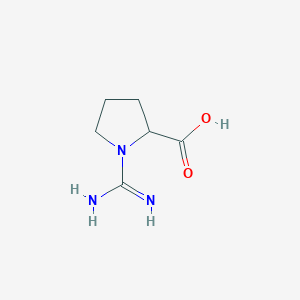![molecular formula C21H17NO B12948714 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde](/img/structure/B12948714.png)
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde is a complex organic compound with a unique structure that includes a seven-membered ring fused with two benzene rings and a phenyl group. This compound is part of the dibenzoazepine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde involves multiple steps, including lithiations, substitutions, and oxidations. One efficient method combines these steps into a one-pot procedure, significantly improving the yield and reducing the reaction time . Industrial production methods often involve similar multi-step processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on neurotransmitter systems in the brain, modulating the activity of neurotransmitters like serotonin and norepinephrine. This modulation can lead to therapeutic effects in conditions like depression and epilepsy .
Comparison with Similar Compounds
5-Phenyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde is unique due to its specific structural features and the presence of the phenyl and aldehyde groups. Similar compounds include:
10,11-Dihydro-5H-dibenzo[b,f]azepine: Lacks the phenyl and aldehyde groups, resulting in different chemical properties and applications.
5H-Dibenzo[b,f]azepine: Another related compound with a simpler structure and different reactivity.
These similar compounds are often used as starting materials or intermediates in the synthesis of more complex molecules, including this compound.
Properties
Molecular Formula |
C21H17NO |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
11-phenyl-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c23-15-16-10-13-21-18(14-16)12-11-17-6-4-5-9-20(17)22(21)19-7-2-1-3-8-19/h1-10,13-15H,11-12H2 |
InChI Key |
ICZUCEHYHGLIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=O)N(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)


![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)


![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![8-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12948671.png)

![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)



